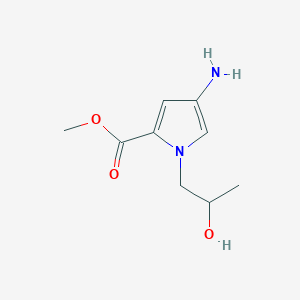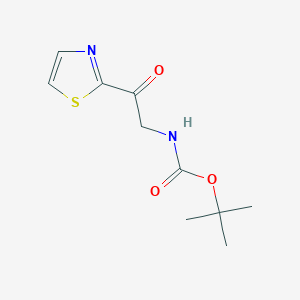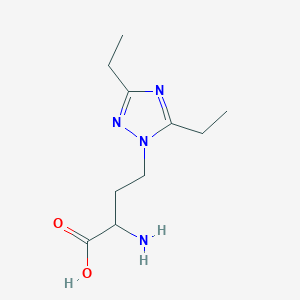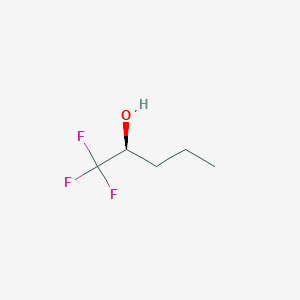
(2S)-1,1,1-trifluoropentan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1,1,1-trifluoropentan-2-ol is an organic compound characterized by the presence of three fluorine atoms attached to the first carbon of a pentanol chain. This compound is of interest due to its unique chemical properties, which are influenced by the trifluoromethyl group. The stereochemistry of the compound is specified by the (2S) configuration, indicating the spatial arrangement of the atoms around the chiral center.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1,1,1-trifluoropentan-2-ol typically involves the introduction of the trifluoromethyl group into a pentanol backbone. One common method is the reduction of 1,1,1-trifluoropentan-2-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective reduction of the ketone to the corresponding alcohol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These methods utilize metal catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation of the ketone precursor. The process is conducted under high pressure and temperature to achieve high yields and purity of the desired alcohol.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-1,1,1-trifluoropentan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of the alcohol can lead to the formation of the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products
Oxidation: 1,1,1-trifluoropentan-2-one.
Reduction: 1,1,1-trifluoropentane.
Substitution: 1,1,1-trifluoropentyl chloride.
Wissenschaftliche Forschungsanwendungen
(2S)-1,1,1-trifluoropentan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: Investigated for its potential effects on biological systems, particularly in the study of enzyme interactions and metabolic pathways.
Medicine: Explored for its potential use in drug development, especially in the design of fluorinated drugs that exhibit enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of (2S)-1,1,1-trifluoropentan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-trifluoropropan-2-ol: A shorter chain analog with similar chemical properties but different biological activity.
1,1,1-trifluorobutan-2-ol: Another analog with a four-carbon chain, used in similar applications but with distinct reactivity.
1,1,1-trifluorohexan-2-ol:
Uniqueness
(2S)-1,1,1-trifluoropentan-2-ol is unique due to its specific chain length and stereochemistry, which confer distinct reactivity and interaction profiles compared to its analogs. The presence of the trifluoromethyl group significantly influences its chemical and biological properties, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C5H9F3O |
|---|---|
Molekulargewicht |
142.12 g/mol |
IUPAC-Name |
(2S)-1,1,1-trifluoropentan-2-ol |
InChI |
InChI=1S/C5H9F3O/c1-2-3-4(9)5(6,7)8/h4,9H,2-3H2,1H3/t4-/m0/s1 |
InChI-Schlüssel |
JSXJROCLUIYGSE-BYPYZUCNSA-N |
Isomerische SMILES |
CCC[C@@H](C(F)(F)F)O |
Kanonische SMILES |
CCCC(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


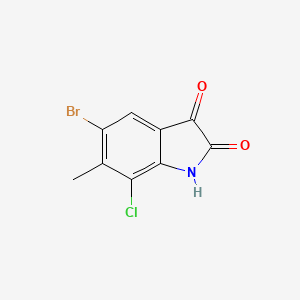
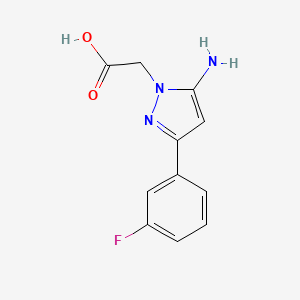

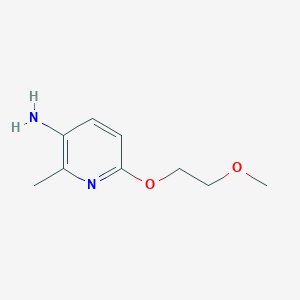
![methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate](/img/structure/B13629491.png)
![9-Methyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B13629503.png)
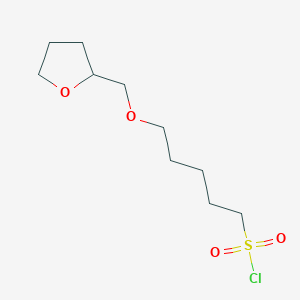
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B13629510.png)
